NNZ 2591

Catalog No.
S644131
CAS No.
847952-38-9
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NNZ 2591

CAS Number

847952-38-9

Product Name

NNZ 2591

IUPAC Name

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1

InChI Key

WVKCGUOWPZAROG-JTQLQIEISA-N

SMILES

C=CCC12CCCN1C(=O)CNC2=O

Synonyms

cyclo-L-glycyl-L-2-allylproline, NNZ-2591

Canonical SMILES

C=CCC12CCCN1C(=O)CNC2=O

Isomeric SMILES

C=CC[C@@]12CCCN1C(=O)CNC2=O

NNZ-2591 (cyclo-L-glycyl-L-2-allylproline) is an investigational synthetic analog of cyclic glycine-proline (cGP), a breakdown product of human insulin-like growth factor 1 (IGF-1), that has been chemically modified to increase its half-life, stability, and oral bioavailability. It is currently under development by Neuren Pharmaceuticals for the symptomatic treatment of Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes. It was granted Orphan Drug Designation by the FDA in October 2019 and was granted a patent by the European Patent Office in December 2019. Clinical trials are expected to begin in 2020.

NNZ 2591, also known as cyclo-L-glycyl-L-2-allylproline, is a synthetic analog of cyclic glycine-proline, a naturally occurring peptide derived from insulin-like growth factor 1. This compound has been chemically modified to enhance its stability, half-life, and oral bioavailability. Developed by Neuren Pharmaceuticals, NNZ 2591 is primarily aimed at treating various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt-Hopkins syndrome, and Prader-Willi syndrome. It has received Orphan Drug Designation from the U.S. Food and Drug Administration, indicating its potential significance in treating rare diseases .

Typical for cyclic peptides. Its structure allows it to participate in reactions such as:

  • Hydrolysis: In the presence of water, NNZ 2591 can break down into its constituent amino acids.
  • Oxidation: The presence of double bonds in the allyl group can lead to oxidation reactions under certain conditions.
  • Peptide Bond Formation: As a peptide, it can react with other amino acids to form longer peptide chains.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

The synthesis of NNZ 2591 involves multiple steps:

  • Formation of Cyclic Structure: The initial step typically involves creating a cyclic diketopiperazine framework through condensation reactions between specific amino acids.
  • Allylation: An allyl group is introduced to the structure via nucleophilic substitution or similar methods.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

These methods ensure that NNZ 2591 retains its desired pharmacological properties while maximizing yield and purity.

NNZ 2591 is currently being investigated for its therapeutic potential in several conditions:

  • Neurodevelopmental Disorders: Clinical trials are underway to assess its efficacy in treating Angelman syndrome and related disorders.
  • Neuroprotective Agent: Its ability to protect neurons from damage makes it a candidate for broader applications in neurodegenerative diseases.
  • Research Tool: It serves as a valuable compound in studying IGF-1 related pathways and their implications in brain health .

Studies on NNZ 2591 indicate various interactions with biological systems:

  • Neuropeptide Receptors: It modulates receptors involved in neuropeptide signaling pathways, potentially influencing mood and cognition.
  • Synaptic Transmission Modulators: The compound appears to enhance synaptic plasticity, which is crucial for learning and memory processes.
  • Inflammatory Pathways: By interacting with inflammatory cytokines, NNZ 2591 may reduce neuroinflammation associated with various neurological disorders .

NNZ 2591 shares structural similarities with several other compounds that also target neurodevelopmental disorders or exhibit neuroprotective effects. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
TrofinetideAnalog of IGF-1Specifically targets Rett syndrome
Cyclic Glycine-ProlineNatural peptideFound in lower concentrations in the body
GlypromateRelated to glycine derivativesFocused on cognitive enhancement
N-acetylcysteineThiol-containing compoundAntioxidant properties; broader application spectrum

NNZ 2591's unique cyclic structure and specific modifications set it apart from these compounds, particularly regarding its targeted therapeutic applications and enhanced bioavailability .

NNZ 2591 is a small molecule compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1] [2]. The compound has an exact mass of 194.105527694 Da and a monoisotopic mass of 194.105527694 Da, as determined by computational analysis [1]. The chemical is registered under CAS number 847952-38-9 and has been assigned the UNII identifier 2T1HU6069S by the FDA Global Substance Registration System [1] [2].

The molecular composition consists of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, reflecting its nature as a modified dipeptide derivative [1] [3]. This molecular formula represents a synthetic analog of cyclic glycine-proline, where chemical modifications have been introduced to enhance stability and bioavailability compared to the parent compound [1] [4].

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
Exact Mass194.105527694 Da
Monoisotopic Mass194.105527694 Da
CAS Registry Number847952-38-9
UNII Identifier2T1HU6069S

Structural Characteristics

Diketopiperazine (DKP) Scaffold

NNZ 2591 is built upon a diketopiperazine scaffold, which forms the core structural framework of the molecule [3] [5]. The diketopiperazine structure consists of a six-membered ring containing two amide groups positioned at the 1 and 4 positions, creating a cyclic dipeptide architecture [6] [7]. This scaffold is formally designated as pyrrolo[1,2-a]pyrazine-1,4-dione in the IUPAC nomenclature system [1] [2].

Diketopiperazines represent the smallest known class of cyclic peptides and are characterized by their stability and resistance to proteolytic degradation [7]. The DKP motif is a common structural element found in numerous biologically active natural products and serves as a privileged scaffold in medicinal chemistry [8] [6]. The two carbonyl groups within the diketopiperazine ring provide sites for hydrogen bonding interactions and contribute to the compound's overall polarity profile [7].

The specific diketopiperazine structure in NNZ 2591 is derived from the cyclization of glycine and modified proline residues, creating a constrained cyclic framework that restricts conformational flexibility compared to linear peptides [3] [9]. This structural constraint is fundamental to the compound's enhanced metabolic stability and improved pharmacokinetic properties [4].

Pyrrolidine Ring System

The pyrrolidine ring system in NNZ 2591 represents a five-membered saturated nitrogen heterocycle that is fused to the diketopiperazine core [1] [10]. This pyrrolidine ring is derived from the proline component of the parent cyclic glycine-proline structure and exhibits characteristic conformational properties associated with proline-containing peptides [10] [11].

Pyrrolidine rings are known for their conformational flexibility, undergoing a dynamic process called pseudorotation where the ring adopts various puckered conformations [12]. In the context of NNZ 2591, the pyrrolidine ring can exist in different conformational states, including envelope and half-chair conformations, which influence the overall three-dimensional structure of the molecule [12] [13].

The pyrrolidine nitrogen participates in the formation of one of the amide bonds within the diketopiperazine ring system, specifically contributing to the cyclic structure through its incorporation into the larger bicyclic framework [1] [5]. The conformational preferences of the pyrrolidine ring are influenced by the substituents present on the ring, particularly the allyl group modification at the quaternary carbon position [12].

Research has demonstrated that pyrrolidine-containing compounds exhibit enhanced three-dimensional coverage due to the non-planarity of the ring system and its ability to explore pharmacophore space through sp³-hybridization [10]. The pyrrolidine ring also contributes to the stereochemical complexity of the molecule and affects the spatial orientation of other functional groups within the structure [10] [11].

Allyl Group Modification

The allyl group modification represents a critical structural feature that distinguishes NNZ 2591 from its parent compound cyclic glycine-proline [3] [14]. This modification involves the attachment of a prop-2-enyl (allyl) group to the quaternary carbon at the 8a position of the bicyclic framework [1] [2]. The allyl group has the chemical structure CH₂=CH-CH₂- and introduces an alkene functionality into the molecule [1].

The allyl substitution serves multiple functional purposes in the molecular design of NNZ 2591 [14] [4]. This modification was specifically engineered to increase the half-life, stability, and oral bioavailability of the compound compared to the naturally occurring cyclic glycine-proline [4]. The allyl group provides steric bulk that may protect the molecule from enzymatic degradation while maintaining the essential biological activity [3].

The positioning of the allyl group at the bridgehead carbon creates a quaternary carbon center, which is a carbon atom bonded to four other carbon atoms [1]. This quaternary carbon center is located at the junction between the pyrrolidine and diketopiperazine rings, making it a structurally significant position that influences the overall molecular geometry [1] [5].

The allyl modification also contributes to the compound's lipophilicity profile, as reflected in the calculated XLogP3-AA value of 0.3, which indicates moderate hydrophobic character [1]. The presence of the alkene functionality in the allyl group provides a site for potential further chemical modification or metabolic transformation [9].

Stereochemistry and Absolute Configuration (8aR)

NNZ 2591 possesses a single defined stereogenic center located at the 8a position, designated with the (8aR) absolute configuration [1] [2]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and indicates the spatial arrangement of substituents around the quaternary carbon atom [1]. The molecule contains one defined atom stereocenter and zero undefined stereocenters, providing a well-defined three-dimensional structure [1].

The (8aR) configuration specifies that when the molecule is oriented according to the priority rules, the arrangement of substituents around the 8a carbon follows a clockwise pattern when viewed from the position of lowest priority [1] [2]. This absolute configuration is critical for the biological activity of the compound, as stereochemistry often determines the binding affinity and selectivity of small molecules for their biological targets [10].

The stereochemical information is encoded in the SMILES notation as C=CC[C@@]12CCCN1C(=O)CNC2=O, where the @@ symbol indicates the specific stereochemical configuration at the quaternary carbon [1]. The InChI key WVKCGUOWPZAROG-JTQLQIEISA-N also contains stereochemical information in its structure-specific portion [1].

The presence of a single stereocenter simplifies the stereochemical complexity of NNZ 2591 compared to many other bioactive compounds [1]. This well-defined stereochemistry ensures consistent biological activity and facilitates reproducible synthesis and quality control in pharmaceutical manufacturing [10]. The stereochemical integrity is particularly important given that the compound is derived from L-amino acid precursors, maintaining the natural chirality found in biological systems [3] [14].

Physical Properties and Stability Profile

NNZ 2591 exhibits several important physical properties that contribute to its pharmaceutical utility and stability profile [1] [3]. The compound has a topological polar surface area of 49.4 Ų, which falls within the range typically associated with compounds capable of crossing biological membranes [1]. This moderate polarity is balanced by the XLogP3-AA value of 0.3, indicating favorable lipophilicity characteristics for oral bioavailability [1].

The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, contributing to its ability to form intermolecular interactions [1]. The hydrogen bond donor is likely the amide NH group within the diketopiperazine ring, while the two hydrogen bond acceptors correspond to the carbonyl oxygen atoms of the amide groups [1] [6]. These hydrogen bonding capabilities are important for both solubility characteristics and potential binding interactions with biological targets.

The compound has a rotatable bond count of two, indicating relatively low conformational flexibility [1]. This limited flexibility is advantageous for maintaining a well-defined three-dimensional structure and may contribute to the compound's enhanced stability compared to more flexible peptide analogs [4]. The heavy atom count of fourteen reflects the compact nature of the bicyclic structure [1].

Research has demonstrated that NNZ 2591 possesses improved stability characteristics compared to its parent compound cyclic glycine-proline [3] [15]. The compound has been shown to be stable in plasma and maintains detectability in cerebrospinal fluid for extended periods following administration [3]. These stability improvements are attributed to the structural modifications, particularly the allyl group substitution, which provides protection against enzymatic degradation [4].

The compound's ability to cross the blood-brain barrier has been experimentally verified, with studies showing consistent central nervous system penetration independent of pathological conditions [3]. This property is crucial for its intended therapeutic applications and reflects the optimized physicochemical properties achieved through the structural modifications [4].

Chemical Reactivity and Functional Groups

NNZ 2591 contains several distinct functional groups that determine its chemical reactivity profile and potential for further modification [1] [9]. The primary functional groups include two amide carbonyls within the diketopiperazine ring system, located at the C1 and C4 positions [1] [6]. These amide groups exhibit characteristic chemical behavior, including resistance to hydrolysis under physiological conditions and the ability to participate in hydrogen bonding interactions [6] [7].

The diketopiperazine scaffold itself represents a stable cyclic amide structure that is generally resistant to nucleophilic attack under mild conditions [6] [7]. This stability is a key factor in the compound's improved pharmacokinetic profile compared to linear peptides [4]. The cyclic nature of the amide bonds reduces their susceptibility to proteolytic cleavage, contributing to the compound's enhanced metabolic stability [7].

The allyl group present at the 8a position introduces an alkene functionality that can potentially undergo various chemical transformations [9]. Alkenes are susceptible to addition reactions, oxidation, and other chemical modifications, although the specific reactivity of the allyl group in NNZ 2591 may be influenced by its position within the rigid bicyclic framework [9]. This alkene functionality could serve as a handle for further chemical derivatization if needed for analog development.

The pyrrolidine nitrogen atom participates in the amide bond formation and exhibits limited basicity due to its incorporation into the cyclic amide structure [10] [16]. The nitrogen's electron pair is delocalized into the adjacent carbonyl group, reducing its availability for protonation or other basic reactions [16]. This reduced basicity contributes to the compound's stability and may influence its interaction with biological systems.

The compound's overall chemical reactivity is characterized by its stability under physiological conditions while maintaining sufficient reactivity for potential metabolic transformations [3] [4]. The combination of the stable diketopiperazine core with the potentially reactive allyl substituent provides a balanced reactivity profile that supports both stability and biological activity [9] [4].

The synthesis of NNZ 2591 (cyclo-L-glycyl-L-2-allylproline) represents a sophisticated approach to diketopiperazine formation, leveraging the unique structural features of this synthetic analog of cyclic glycine-proline [1] [2]. Multiple synthetic strategies have been developed to access this important neurotherapeutic compound, each offering distinct advantages for different scales of production.

Cyclization Mechanisms in DKP Formation

The formation of diketopiperazines, including NNZ 2591, proceeds through well-established intramolecular cyclization mechanisms that involve nucleophilic attack of an amino group on an activated carbonyl center [3] [4]. The cyclization mechanism for NNZ 2591 synthesis follows a classical pathway where the secondary amine nitrogen of the proline residue attacks the carbonyl carbon of the glycine residue, resulting in ring closure and water elimination [4] [5].

Theoretical studies have demonstrated that the cyclization process exhibits an energy barrier of approximately 33.2 kcal/mol under aqueous conditions [5]. The mechanism involves the formation of a transition state characterized by specific geometric parameters: the carbon-nitrogen distance contracts to 1.552 Å, while the carbon-oxygen distance extends to 1.974 Å during the cyclization process [5]. This intramolecular cyclization is thermodynamically favorable, releasing 41.1 kcal/mol of energy upon completion [5].

The cyclization pathway demonstrates remarkable stereospecificity, particularly important for NNZ 2591 synthesis where the L-configuration of both amino acid residues must be preserved [3]. The reaction proceeds via a six-membered transition state that minimizes steric interactions while optimizing orbital overlap for bond formation [4]. Water molecules play a crucial catalytic role, effectively halving the potential energy barrier and facilitating the cyclization process under mild conditions [6].

Intramolecular Cyclization Parameters

The optimization of cyclization parameters represents a critical aspect of NNZ 2591 synthesis, with multiple variables influencing both reaction efficiency and product quality [7] [5]. Temperature emerges as the most significant parameter, with optimal cyclization occurring between 80-150°C depending on the specific synthetic approach employed [7] [4].

pH control proves essential for efficient cyclization, with optimal conditions ranging from 7.0 to 11.0 [5]. Under basic conditions, the nucleophilicity of the amino group increases significantly, facilitating the intramolecular attack on the carbonyl center [5]. The use of phosphate buffers has demonstrated particular effectiveness in maintaining optimal pH conditions throughout the cyclization process [5].

Solvent selection significantly impacts cyclization kinetics and product formation. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance cyclization rates by stabilizing the transition state [4] [8]. Aqueous systems, while environmentally preferable, require careful pH management and often benefit from the addition of organic cosolvents to improve substrate solubility [5].

Reaction time optimization reveals pseudo-first-order kinetics for the cyclization process, with typical completion times ranging from 1-24 hours depending on reaction conditions [4]. Higher temperatures accelerate the reaction but may lead to increased side product formation, necessitating careful temperature-time optimization for each synthetic route [7].

Structure Modification from Natural cGP

The development of NNZ 2591 represents a strategic modification of the natural cyclic glycine-proline structure, specifically designed to overcome the limitations of the endogenous compound while enhancing its therapeutic potential [1] [2]. The key structural modification involves the incorporation of an allyl substituent at the C-8a position of the diketopiperazine ring system, transforming the molecule from cyclo-L-glycyl-L-proline to cyclo-L-glycyl-L-2-allylproline [2] [9].

This structural modification significantly enhances the lipophilicity of the compound, facilitating improved blood-brain barrier penetration compared to the natural cyclic glycine-proline [2] [9]. The allyl group introduction increases the molecular weight from 154.2 g/mol for natural cGP to 194.23 g/mol for NNZ 2591, while maintaining favorable physicochemical properties for central nervous system penetration [1] [10].

The synthetic approach to incorporate the allyl modification involves the use of L-2-allylproline as a starting material rather than natural L-proline [11] . This substituted proline derivative must be synthesized through specialized organic chemistry approaches, including asymmetric alkylation reactions and stereochemical control strategies [11] [13]. The allyl group provides not only enhanced pharmacokinetic properties but also serves as a potential handle for further chemical modifications if required [13].

The stereochemical integrity of the natural L-amino acid configuration is preserved throughout the modification process, ensuring that the biological activity associated with the natural cGP framework remains intact [14] [15]. Nuclear magnetic resonance studies confirm that the allyl substitution does not significantly alter the overall conformation of the diketopiperazine ring, maintaining the essential structural features required for biological activity [2] [16].

Large-scale Production Considerations

The transition from laboratory-scale synthesis to commercial manufacturing of NNZ 2591 requires comprehensive consideration of multiple factors including process scalability, cost-effectiveness, and regulatory compliance [17] [18]. Neuren Pharmaceuticals has successfully developed proprietary manufacturing processes capable of producing drug substance at large scale with exceptional purity and high yield [17] [18].

Process development focuses on optimizing synthetic routes that minimize the number of steps while maximizing overall yield and product quality [18] [19]. The selection of appropriate synthetic methodology must balance efficiency considerations with practical manufacturing constraints, including equipment limitations, safety requirements, and environmental impact [17] [20].

Raw material sourcing represents a critical consideration, particularly for the specialized L-2-allylproline starting material [11] . The availability and cost of this non-natural amino acid derivative significantly impact the overall economics of large-scale production [11]. Strategic partnerships with specialized amino acid suppliers and potential backward integration into allylproline synthesis may be necessary to ensure reliable supply chains [18].

Scale-up considerations include heat and mass transfer optimization, particularly for the cyclization step which requires precise temperature control [21] [20]. Continuous flow processing offers advantages over traditional batch methods for temperature-sensitive cyclization reactions, providing better heat transfer and more uniform reaction conditions [22] [21].

Quality control systems must be implemented throughout the manufacturing process to ensure consistent product quality and regulatory compliance [17] [18]. This includes in-process monitoring of critical reaction parameters, real-time analytical testing, and comprehensive final product characterization [21] [20]. Good Manufacturing Practice compliance requires extensive documentation and validation of all manufacturing procedures [17].

Analytical Characterization Methods

HPLC-Mass Spectrometry Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry represents the gold standard analytical method for NNZ 2591 quantification and characterization [23] [9]. The HPLC-MS/MS methodology employs electrospray ionization in positive mode, capitalizing on the basic nitrogen atoms in the diketopiperazine structure for efficient ionization [23].

The chromatographic separation utilizes a Synergy 4 μm MAX-RP 80A column with optimized mobile phase conditions consisting of 30% methanol and 0.05% formic acid in water [23]. The flow rate of 50 μL/min and column temperature of 25°C provide optimal separation and peak shape for accurate quantification [23]. Retention time reproducibility and peak symmetry are critical parameters for method validation and routine analysis.

Mass spectrometric detection employs selective reaction monitoring with the transition 195.15 → 96 m/z, providing high specificity and sensitivity for NNZ 2591 quantification [23]. The parent ion at m/z 195.15 corresponds to the protonated molecular ion [M+H]+, while the product ion at m/z 96 represents a characteristic fragmentation pattern specific to the diketopiperazine structure [23]. Collision energy optimization at 40 V with argon collision gas ensures reproducible fragmentation and optimal signal intensity.

Method validation encompasses linearity range from 50-15,000 pg on column, demonstrating excellent quantitative performance across multiple orders of magnitude [23]. Lower limit of quantification meets regulatory requirements for pharmacokinetic studies and bioanalytical applications [23]. Quality control samples at multiple concentration levels ensure method reliability and accuracy throughout analytical runs.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of NNZ 2591, confirming molecular identity and stereochemical integrity [24] [25]. Proton NMR analysis reveals characteristic signals for the diketopiperazine ring protons, the allyl substituent, and the glycine methylene protons [16] [26]. Chemical shift assignments and coupling pattern analysis confirm the expected molecular structure and stereochemistry.

Carbon-13 NMR spectroscopy elucidates the carbon framework, particularly important for confirming the quaternary carbon center at the allyl substitution site [16] [24]. The carbonyl carbons of the diketopiperazine ring appear in the characteristic downfield region around 170 ppm, while the allyl carbons provide distinctive signals confirming successful structural modification from natural cyclic glycine-proline [26].

Infrared spectroscopy offers rapid identification of functional groups and structural features [24] [25]. The characteristic carbonyl stretching frequencies appear in the 1660-1680 cm⁻¹ region, typical for amide carbonyls in cyclic systems [24]. N-H stretching vibrations and C-N stretching modes provide additional structural confirmation and can detect potential impurities or degradation products [25].

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and ring breathing modes [24]. The technique proves particularly valuable for solid-state analysis and polymorphism studies, which may be relevant for pharmaceutical formulation development [24]. Low-frequency Raman modes can provide insights into intermolecular interactions and crystal packing arrangements.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

UNII

2T1HU6069S

Mechanism of Action

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target.

Other CAS

847952-38-9

Wikipedia

NNZ-2591

Dates

Last modified: 02-18-2024
Guan J, Zhang R, Dale-Gandar L, Hodgkinson S, Vickers MH: NNZ-2591, a novel diketopiperazine, prevented scopolamine-induced acute memory impairment in the adult rat. Behav Brain Res. 2010 Jul 11;210(2):221-8. doi: 10.1016/j.bbr.2010.02.039. Epub 2010 Feb 25. [PMID:20188767]
EPA Insight: NNZ-2591 patent granted in Europe to 2034 for neurodevelopmental disorders
BusinessWire: FDA Grants Orphan Drug Designation for Neuren's NNZ-2591 to Treat Angelman, Phelan-McDermid and Pitt Hopkins Syndromes
Neuren Pharmaceuticals: Product Development

Explore Compound Types